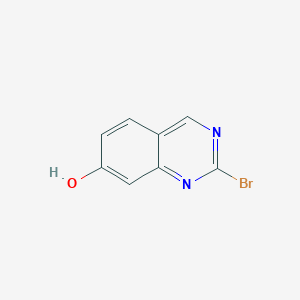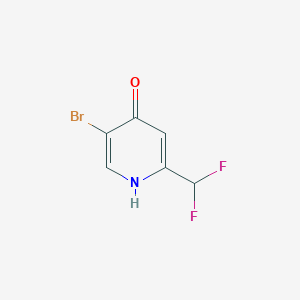
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its yellow solid appearance and its solubility in common organic solvents such as ether, benzene, and methanol . It belongs to the class of anthraquinones, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
The synthesis of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-ethyl-anthraquinone under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones.
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a precursor for the synthesis of dyes and pigments due to its anthraquinone structure . In biology and medicine, it exhibits biological activities such as anti-tumor and antioxidant properties, making it a subject of interest for drug development and therapeutic research . Additionally, it is used in the industry for the production of various chemical intermediates and as a component in certain types of dyes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. Its anti-tumor activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione can be compared with other similar compounds such as 1,2,3,4,5,6,7,8-octahydroanthracene and 9-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene While these compounds share a similar core structure, the presence of different substituents (eg, ethyl groups) and functional groups (eg, quinone moieties) can significantly influence their chemical reactivity and applications
Properties
Molecular Formula |
C16H20O2 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H20O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h10H,2-9H2,1H3 |
InChI Key |
BFMINBYDWXGGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C(=O)C3=C(C2=O)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


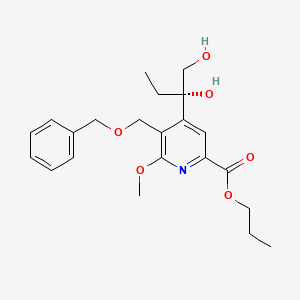
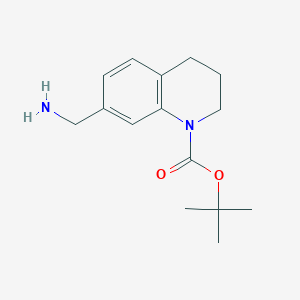

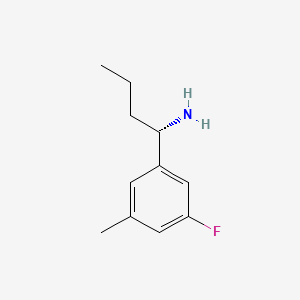
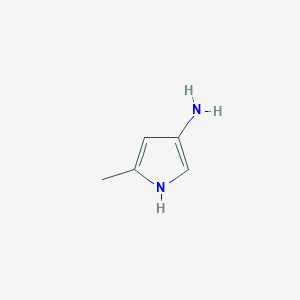
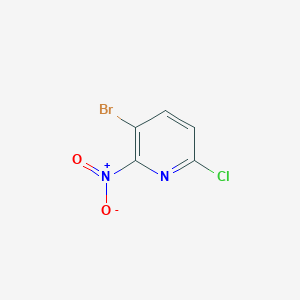
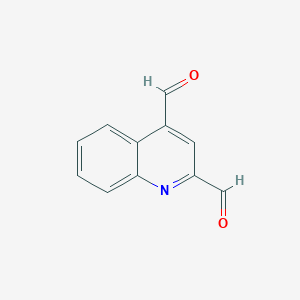
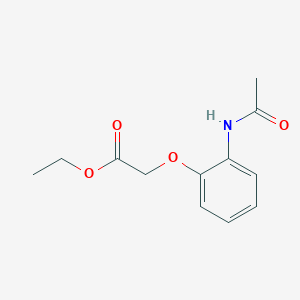

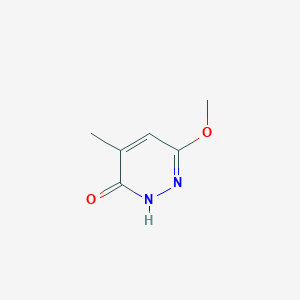
![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)

